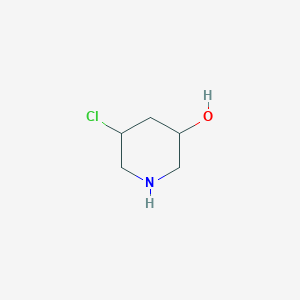

3-Piperidinol, 5-chloro-

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Sciences

The piperidine scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and materials science. google.comnih.gov Its derivatives are integral components in a wide range of pharmaceuticals, encompassing over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. google.comnih.gov The prevalence of the piperidine ring is attributed to its ability to confer favorable pharmacokinetic properties to a molecule, such as improved solubility and the ability to cross biological membranes.

The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can enhance a drug's stability and bioavailability. Furthermore, the three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. google.com The diverse pharmacological activities exhibited by piperidine derivatives underscore their importance, with applications ranging from antitubercular and antimicrobial to antihypertensive and anti-inflammatory effects. sigmaaldrich.comambeed.com

Overview of Halogenation Strategies in Organic Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental and powerful tool in organic synthesis. google.com The incorporation of halogens can dramatically alter a compound's physical, chemical, and biological properties. google.com In the context of medicinal chemistry, halogenation can influence a drug's metabolic stability, lipophilicity, and binding affinity to its target. google.com

A variety of strategies have been developed for the regioselective and stereoselective halogenation of organic molecules, including heterocyclic systems. google.comnih.gov Common methods include:

Electrophilic Halogenation: This involves the reaction of an electron-rich substrate with an electrophilic halogen source, such as molecular halogens (Cl₂, Br₂) or N-halosuccinimides (NCS, NBS). google.comnih.gov The regioselectivity of this reaction on aromatic and heteroaromatic rings is often directed by the electronic effects of existing substituents. ketonepharma.com

Nucleophilic Halogenation: This strategy is typically employed for the conversion of hydroxyl groups to halides using reagents like thionyl chloride (SOCl₂) or phosphorus halides.

Radical Halogenation: This method is often used for the halogenation of aliphatic C-H bonds and is initiated by UV light or radical initiators. google.com

Transition-Metal-Catalyzed Halogenation: Catalysts based on palladium, copper, or other transition metals can facilitate halogenation at specific positions with high selectivity. ketonepharma.com

The choice of halogenation strategy depends on the substrate, the desired regiochemistry, and the presence of other functional groups in the molecule. nih.gov For the synthesis of a molecule like 3-Piperidinol, 5-chloro-, a key challenge would be the selective introduction of the chlorine atom at the C-5 position while preserving the hydroxyl group at C-3. This could potentially be achieved through the hydrogenation of a corresponding halogenated pyridine (B92270) precursor, such as 5-chloro-3-hydroxypyridine.

Academic Research Landscape of 3-Piperidinol, 5-chloro- and Related Analogs

A thorough review of the current scientific literature reveals a significant lack of specific research focused on the chemical compound 3-Piperidinol, 5-chloro- . There are no prominent publications detailing its synthesis, characterization, or potential applications. This suggests that it is either a novel compound that has not yet been extensively studied or an intermediate that has not been isolated and characterized in the public domain.

However, the research landscape for related analogs is quite active. For instance, the unhalogenated parent compound, 3-hydroxypiperidine (B146073) , is a well-known and commercially available building block used in the synthesis of various pharmaceutical agents. chemicalbook.com Its synthesis is well-documented, often involving the reduction of 3-hydroxypyridine (B118123). google.com

Furthermore, halogenated piperidines are a subject of considerable interest. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated for their anti-cancer properties. ketonepharma.com This highlights the interest in exploring the biological activities of piperidine rings bearing a chlorine atom at the 3-position.

The likely precursor for the synthesis of 3-Piperidinol, 5-chloro- would be 5-chloro-3-hydroxypyridine . This compound is commercially available and its properties are documented. The catalytic hydrogenation of this precursor would be a logical, though as yet unreported, route to the target molecule.

The table below provides a comparative look at the properties of the parent compound, 3-hydroxypiperidine, and its potential precursor, 5-chloro-3-hydroxypyridine, to offer some context for the anticipated properties of the sparsely documented 3-Piperidinol, 5-chloro-.

| Property | 3-Hydroxypiperidine | 5-Chloro-3-hydroxypyridine |

| Molecular Formula | C₅H₁₁NO | C₅H₄ClNO |

| Molecular Weight | 101.15 g/mol | 129.54 g/mol |

| CAS Number | 6859-99-0 | 74115-12-1 |

| Physical State | Colorless to pale yellow liquid or crystalline solid | Powder |

| Melting Point | Not well-defined (hygroscopic) | 160-162 °C |

| Boiling Point | 108-110 °C (at 12 mmHg) | Not available |

Data sourced from commercial supplier information and chemical databases. sigmaaldrich.comnih.govchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

5-chloropiperidin-3-ol |

InChI |

InChI=1S/C5H10ClNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2 |

InChI Key |

NWVKDWPIEZDAMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1Cl)O |

Origin of Product |

United States |

Advanced Analytical Characterization of Halogenated Piperidinols

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: For 3-Piperidinol, 5-chloro-, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the hydroxyl and amine protons. The chemical shifts (δ) would be influenced by the electronegativity of the chlorine and oxygen atoms. Protons closer to these atoms would appear at a lower field (higher ppm). The multiplicity (singlet, doublet, triplet, etc.) of each signal would provide information about the number of neighboring protons, helping to establish the connectivity of the atoms. For instance, the proton at the C3 position, bearing the hydroxyl group, would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Similarly, the proton at the C5 position, attached to the chlorine atom, would also exhibit a characteristic shift and splitting pattern.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. For 3-Piperidinol, 5-chloro-, five distinct signals would be anticipated for the piperidine ring carbons. The carbons bonded to the electronegative chlorine (C5) and oxygen (C3) atoms would be shifted downfield to higher ppm values compared to the other ring carbons.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Hypothetical ¹H-NMR Shift (ppm) | Hypothetical ¹³C-NMR Shift (ppm) |

| H-2 | Multiplet | - |

| H-3 | Multiplet | - |

| H-4 | Multiplet | - |

| H-5 | Multiplet | - |

| H-6 | Multiplet | - |

| N-H | Broad Singlet | - |

| O-H | Broad Singlet | - |

| C-2 | - | Downfield |

| C-3 | - | Significantly Downfield |

| C-4 | - | Upfield |

| C-5 | - | Significantly Downfield |

| C-6 | - | Downfield |

Mass Spectrometry (MS) Applications (HR-EIMS, HR-FABMS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS): This technique would be used to determine the exact mass of the molecular ion ([M]⁺). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or Electrospray Ionization Mass Spectrometry (ESI-MS): These softer ionization techniques would be used to confirm the molecular weight, typically by observing the protonated molecule [M+H]⁺. These methods are particularly useful for polar molecules like piperidinols and minimize fragmentation, providing a clear molecular ion peak.

The fragmentation pattern observed in the mass spectrum would also offer structural clues. For example, the loss of a chlorine atom, a hydroxyl group, or cleavage of the piperidine ring would result in characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would identify the functional groups present in 3-Piperidinol, 5-chloro-. Key absorption bands would be expected for the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), the N-H stretch of the secondary amine (a sharper band in the same region), C-H stretches of the aliphatic ring (around 2850-3000 cm⁻¹), and the C-Cl stretch (typically in the fingerprint region, 600-800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: As 3-Piperidinol, 5-chloro- lacks extensive conjugation or chromophores, it would not be expected to show significant absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths.

X-ray Crystallography for Absolute Configuration Determination

If a suitable single crystal of 3-Piperidinol, 5-chloro- or a derivative could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute configuration of stereocenters (C3 and C5). This would unambiguously establish the cis or trans relationship between the chloro and hydroxyl substituents.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of 3-Piperidinol, 5-chloro-, a reversed-phase HPLC method would likely be employed.

Methodology: A C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection could be achieved using a UV detector (if the compound or its derivatives absorb UV light) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Purity Assessment: The purity of a sample of 3-Piperidinol, 5-chloro- would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying any minor peaks, which represent other substances in the sample.

A summary of a potential HPLC method is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography (GC) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds, making it a critical tool in the characterization of halogenated piperidinols such as 5-chloro-3-piperidinol. The efficacy of GC in analyzing these compounds hinges on several key factors, including the inherent volatility of the analyte, the choice of the stationary phase in the GC column, the temperature programming of the oven, and the type of detector employed. For piperidinol derivatives, which contain both a polar hydroxyl group and a basic nitrogen atom, GC analysis can sometimes be challenging due to potential peak tailing and interactions with the column material. However, appropriate derivatization and column selection can mitigate these issues, enabling high-resolution separation and sensitive detection.

While specific research detailing the gas chromatographic analysis of 5-chloro-3-piperidinol is not extensively published, a wealth of information from the analysis of structurally related halogenated and substituted piperidines and piperazines provides a strong basis for predicting its behavior and establishing a robust analytical methodology.

The separation of positional isomers is a crucial aspect of analyzing substituted piperidines. Research on disubstituted piperazine (B1678402) analogues has demonstrated that GC can effectively separate regioisomers. For instance, studies on trifluoromethylphenyl- and methylbenzyl-piperazines have shown that the elution order on certain stationary phases, such as 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200), often correlates with the position of the substituent on the aromatic ring. researchgate.netnih.gov Typically, ortho-substituted isomers elute before meta- and para-isomers. While 5-chloro-3-piperidinol does not have an aromatic ring directly attached to the piperidine, the principle of steric hindrance and polarity differences between isomers influencing retention time still applies.

For the analysis of compounds containing active hydrogens, such as the hydroxyl and amine groups in 5-chloro-3-piperidinol, derivatization is a common strategy to improve chromatographic properties. Techniques such as acylation or silylation can reduce the polarity of the molecule, decrease its interaction with the stationary phase, and result in more symmetrical peak shapes and improved volatility. nih.gov For example, perfluoroacylation has been successfully used for the GC analysis of other halogenated piperazines, leading to better resolution of isomers. nih.gov

The choice of the GC column is paramount. A mid-polarity column, such as one containing a trifluoropropyl methyl polysiloxane stationary phase, is often suitable for separating halogenated compounds and their isomers. researchgate.netnih.gov The temperature program, involving an initial hold temperature followed by a ramp to a final temperature, is optimized to ensure the efficient separation of all components in a sample. cmbr-journal.com

Below are interactive tables summarizing typical GC parameters that would be employed for the analysis of 5-chloro-3-piperidinol and its isomers, as well as hypothetical retention data to illustrate the expected elution order based on general chromatographic principles.

Table 1: Typical Gas Chromatography (GC) Parameters for the Analysis of Chloro-Piperidinol Isomers

| Parameter | Value |

| Column | |

| Stationary Phase | 100% Trifluoropropyl methyl polysiloxane (e.g., Rtx-200) |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Injector | |

| Temperature | 250 °C |

| Mode | Splitless |

| Oven Program | |

| Initial Temperature | 100 °C (hold for 1 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C (hold for 5 min) |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | |

| Type | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Table 2: Hypothetical Retention Times for Positional Isomers of Chloro-3-Piperidinol

This table illustrates the expected relative retention times for different positional isomers of chloro-3-piperidinol. The exact retention times would need to be determined experimentally. The elution order is predicted based on the general principle that less polar compounds with lower boiling points tend to elute earlier. The position of the chlorine atom would influence the molecule's polarity and boiling point.

| Compound | Hypothetical Retention Time (min) |

| 4-chloro-3-piperidinol | 12.5 |

| 5-chloro-3-piperidinol | 12.8 |

| 6-chloro-3-piperidinol | 13.2 |

These are hypothetical values for illustrative purposes only and are based on general chromatographic principles.

Computational Chemistry and Molecular Modeling Studies of Halogenated Piperidinols

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure, molecular geometry, and reactivity of molecules like 3-Piperidinol, 5-chloro-. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT methods, particularly with functionals like B3LYP and WB97XD, are often used for optimizing the geometry of heterocyclic compounds. jksus.org For a molecule such as 3-Piperidinol, 5-chloro-, these calculations would predict bond lengths, bond angles, and dihedral angles of its most stable conformation. The inclusion of a basis set like 6-311++G** is common for achieving a good balance between accuracy and computational cost. jksus.org

Key outputs from these calculations include the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For halogenated organic compounds, the presence of the electronegative chlorine atom would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted piperidinol.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution on the molecule's surface. For 3-Piperidinol, 5-chloro-, regions of negative potential (red/yellow) would be expected around the oxygen and chlorine atoms, indicating nucleophilic sites, while positive potential (blue) would be found near the hydroxyl and amine hydrogens, indicating electrophilic sites.

Table 1: Hypothetical Quantum Chemical Properties of 3-Piperidinol, 5-chloro- (Calculated using DFT/B3LYP/6-311++G )**

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating capacity |

| LUMO Energy | -0.8 eV | Relates to electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.9 D | Influences solubility and intermolecular interactions |

Conformational Analysis and Energy Minimization

The piperidine (B6355638) ring in 3-Piperidinol, 5-chloro- is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. nih.gov Conformational analysis is crucial for understanding which three-dimensional arrangement of the atoms is the most stable, as this determines the molecule's shape and how it interacts with biological targets.

For a substituted piperidine like this, the key conformational question is whether the substituents (the 3-hydroxyl group and the 5-chloro group) occupy axial or equatorial positions on the chair-like ring. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. nih.gov

Energy minimization calculations, often performed using molecular mechanics force fields (like COSMIC) or quantum methods, can quantify the energy difference between various conformers. nih.gov For 3-Piperidinol, 5-chloro-, there would be several possible chair conformers. The relative energies of these conformers would depend on a balance of factors including:

Steric Hindrance : The chlorine atom is larger than the hydroxyl group and would have a stronger preference for the equatorial position.

Electrostatic Interactions : Intramolecular hydrogen bonding between the axial 3-hydroxyl group and the amine nitrogen could stabilize a conformation that might otherwise be less favorable. nih.gov

Solvent Effects : The surrounding medium can influence conformational preference.

Studies on related substituted piperidines have shown that polar substituents can lead to a stabilization of the axial conformer, particularly in protonated forms where electrostatic interactions with the charged nitrogen become more significant. nih.gov

Table 2: Predicted Relative Energies of 3-Piperidinol, 5-chloro- Conformers

| Conformer (OH, Cl) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Equatorial, Equatorial | 0.00 | ~75% |

| Equatorial, Axial | 1.2 | ~15% |

| Axial, Equatorial | 0.8 | ~9% |

| Axial, Axial | 2.5 | <1% |

Molecular Descriptors in Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. This is often achieved by calculating a wide range of molecular descriptors and using them to build a predictive model. researchgate.net For a molecule like 3-Piperidinol, 5-chloro-, these descriptors would quantify its physicochemical, topological, and electronic properties.

These descriptors can be categorized as follows:

Constitutional Descriptors : These are the most basic and include molecular weight, number of halogen atoms, number of rings, and number of rotatable bonds. researchgate.net

Topological Descriptors : These describe the connectivity of the atoms in the molecule, such as the Kier & Hall connectivity indices.

Physicochemical Descriptors : These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and topological polar surface area (TPSA), which correlates with a molecule's ability to permeate cell membranes. The presence of the hydroxyl group and the chlorine atom would significantly influence these values.

Electronic Descriptors : As derived from quantum calculations, these include the HOMO/LUMO energies and the dipole moment. jksus.org

In a hypothetical SAR study of a series of halogenated piperidinols, one might find that increasing lipophilicity (logP) enhances activity up to a certain point, while a larger TPSA might decrease it. The presence and position of the halogen can dramatically influence binding affinity through specific interactions like halogen bonding. nih.gov

Table 3: Key Molecular Descriptors for 3-Piperidinol, 5-chloro- in a Hypothetical SAR Study

| Descriptor Class | Descriptor Name | Predicted Value | Relevance in SAR |

| Constitutional | Molecular Weight | 135.58 g/mol | Size and mass considerations |

| Constitutional | Number of Halogen Atoms | 1 | Potential for halogen bonding |

| Physicochemical | logP | 1.2 | Lipophilicity, membrane permeability |

| Physicochemical | TPSA | 32.26 Ų | Polarity, hydrogen bonding capacity |

| Electronic | Dipole Moment | 2.9 D | Governs polar interactions |

In Silico Approaches to Molecular Interactions (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 3-Piperidinol, 5-chloro-) when bound to a second molecule (a receptor, usually a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

A docking study of 3-Piperidinol, 5-chloro- would involve a target protein of interest. The process would search for the most stable binding pose within the protein's active site, evaluated by a scoring function that estimates the binding free energy. The resulting binding pose would reveal key intermolecular interactions.

For 3-Piperidinol, 5-chloro-, several types of interactions would be anticipated:

Hydrogen Bonds : The hydroxyl group and the amine group are potent hydrogen bond donors and acceptors. nih.gov

Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on the protein, such as backbone carbonyl oxygens or electron-rich aromatic side chains (e.g., phenylalanine, tyrosine). nih.govmdpi.com The strength of this interaction increases down the halogen group (F < Cl < Br < I). nih.govresearchgate.net

The results of a docking simulation can guide the rational design of more potent analogs. For instance, if the chlorine atom is found to form a crucial halogen bond, other halogens could be substituted at that position to modulate the interaction strength. nih.gov Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. mdpi.com

Structure Activity Relationship Sar and Mechanistic Investigations of Halogenated Piperidinols

Influence of Chlorine Substitution on Molecular Properties and Biological Interactions

The introduction of a chlorine atom onto the piperidinol framework significantly alters its electronic and steric properties, which in turn influences its interactions with biological macromolecules. The position of the chlorine substituent is a critical determinant of its effect on biological activity. researchgate.net

Electrophilic Reactivity and (Bio)nucleophilic Displacement

The chlorine atom, due to its electronegativity, withdraws electron density from the surrounding molecular structure, which can increase the electrophilic reactivity of adjacent and even distant parts of the molecule. In the context of 5-chloro-3-piperidinol, the chlorine is attached to an aliphatic, heterocyclic ring. This positioning makes the carbon atom to which it is bonded susceptible to attack by biological nucleophiles. Research indicates that chlorine atoms on alkyl chains are generally reactive and can undergo nucleophilic aliphatic substitution within the body. This reactivity is a key consideration, as it can lead to covalent bond formation with biological targets, a mechanism that can be responsible for both therapeutic effects and toxicity.

Conversely, had the chlorine been a substituent on an aromatic ring, it would be substantially less reactive towards nucleophilic displacement. This distinction is crucial for drug design, determining whether the halogen acts as a stable modulator of binding or as a reactive electrophilic center.

Table 1: Reactivity of Chlorine Substituents Based on Position

| Position of Chlorine | Expected Reactivity | Potential Biological Consequence |

| Aliphatic Chain/Ring | High | Susceptible to nucleophilic displacement |

| Aromatic/Heteroaromatic Ring | Low / Non-reactive | Acts as a steric/electronic modulator |

Impact on Lipophilicity and Cellular/Protein Partitioning

A primary and well-documented effect of halogenation is the increase in a molecule's lipophilicity, or its "fat-loving" character. youtube.com This property is a critical factor in a drug's pharmacokinetics, influencing its absorption, distribution, metabolism, and excretion (ADMET). painphysicianjournal.com By increasing lipophilicity, the chlorine atom in 5-chloro-3-piperidinol can enhance its ability to cross cellular membranes, potentially leading to a higher concentration at its site of action. nih.gov

Beyond simple partitioning into lipid bilayers, the chlorine atom can participate in more specific interactions within protein binding pockets. A notable example is the formation of halogen-π dispersion interactions, where the chlorine atom interacts favorably with aromatic amino acid residues in a protein target. drugdesign.org This type of interaction was observed in studies of the natural product chlorolissoclimide, where a chlorine atom was found to engage with a nucleobase in the eukaryotic ribosome E-site, highlighting a sophisticated mechanism by which halogenation can anchor a ligand to its binding site. Such specific interactions are crucial for understanding the partitioning of halogenated compounds into protein targets versus general cellular distribution.

Table 2: Effects of Chlorination on Physicochemical and Pharmacokinetic Properties

| Property | Effect of Chlorine Substitution | Consequence for Biological Interaction |

| Lipophilicity | Increase | Enhanced membrane permeability and potential for accumulation in fatty tissues. painphysicianjournal.com |

| Polarity | Decrease | May alter solubility and interactions with polar functional groups in a binding site. |

| Binding Interactions | Can participate in specific halogen-π bonds. drugdesign.org | Can increase binding affinity and specificity for a target protein. |

| Metabolic Stability | Can block sites of metabolism. | May increase the half-life of the compound. |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (stereochemistry) is paramount in determining the biological activity of piperidine (B6355638) derivatives. nih.gov The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the piperidine ring creates multiple stereocenters, meaning that 5-chloro-3-piperidinol can exist as several different stereoisomers. The specific spatial orientation of these substituents dramatically influences how the molecule fits into and interacts with its biological target.

Research on piperidine-substituted quinolones has demonstrated that the stereochemistry of substituents on the piperidine ring is crucial for binding potency. mssm.edunih.gov For example, studies investigating (6R) and (6S) methyl groups on a piperidine ring found differences in their effects on GnRH receptor binding. nih.gov More strikingly, investigations into other complex chlorinated natural products have shown that even compounds with "unnatural" stereochemical configurations can retain potent biological activity. In one such case, the molecule was able to adopt a higher-energy "twist-boat" conformation to ensure the critical chlorine atom could still form a favorable halogen-π interaction within its binding site. This illustrates that the drive to maintain a key interaction can overcome significant energetic penalties associated with molecular conformation, underscoring the importance of stereochemistry in SAR analysis.

Effects of Substituent Variations on Pharmacological Efficacy

Studies on various piperidine-containing scaffolds have provided a wealth of SAR data. For instance, in a series of compounds designed as GnRH antagonists, it was found that a small substituent at the 6-position of the piperidine ring was well-tolerated for binding, while a larger trifluoromethyl group at that same position did not abolish activity but did improve pharmacokinetic properties like metabolic clearance and oral bioavailability. mssm.edunih.gov This highlights a common theme where one substituent may be optimized for potency while another is modified to improve drug-like properties.

In a different context, research on anti-trypanosomal agents based on a piperidine scaffold revealed dramatic changes in efficacy with minor structural modifications. The data in the table below, adapted from findings on related heterocyclic compounds, illustrates this point. Introducing unsaturation into the piperidine ring (to form a tetrahydropyridine) led to a tenfold increase in potency. However, replacing the piperidine ring entirely with a morpholine (B109124) ring, a common strategy to improve metabolic stability, rendered the compound inactive.

Table 3: Effect of Piperidine Ring Modification on Pharmacological Efficacy (Illustrative Examples)

| Base Scaffold Modification | R-Group | Relative Potency | Rationale for Change/Effect |

| Piperidine | Phenyl Amide | 1x | Baseline activity. |

| Tetrahydropyridine (B1245486) | Phenyl Amide | 10x | Unsaturation improved binding affinity. |

| Morpholine | Phenyl Amide | Inactive | Change in ring heteroatom and conformation abolished activity. |

| Acyclic Analog | Phenyl Amide | Inactive | Loss of the constrained cyclic structure resulted in loss of activity. |

Exploration of Opioid-Dependent and Opioid-Independent Mechanisms

Given the structural similarity of the piperidine core to well-known classes of analgesics, it is pertinent to explore both opioid-dependent and opioid-independent mechanisms of action. Phenylpiperidine derivatives, for example, are a major class of synthetic opioids that includes fentanyl and meperidine. painphysicianjournal.comdrugbank.com These compounds primarily exert their effects by acting as agonists at the mu (μ)-opioid receptor. painphysicianjournal.com Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, reduce intracellular cAMP, and modulate ion channels, leading to a decrease in neuronal excitability and neurotransmitter release. painphysicianjournal.comnih.gov Therefore, one potential mechanism for halogenated piperidinols could involve interaction with one or more of the classical opioid receptors (mu, delta, or kappa). painphysicianjournal.com

However, the versatility of the piperidine scaffold allows for a wide range of biological activities completely independent of the opioid system. encyclopedia.pub For example, research has uncovered novel chlorinated piperidinol derivatives that exhibit potent anti-tuberculosis activity. The mechanism for this antibacterial effect is entirely distinct from opioid receptor modulation and is thought to be related to the specific physicochemical properties conferred by the electron-withdrawing chloro and trifluoromethyl substituents on that particular molecular scaffold. Furthermore, other piperidine derivatives have been developed as antagonists for the sigma-1 (σ1) receptor, a unique protein involved in cellular stress responses, with some compounds showing promise in cancer therapy. nih.govnih.gov This demonstrates that while an opioid-dependent pathway is a plausible hypothesis for certain piperidinols, a vast landscape of opioid-independent mechanisms exists and is actively being explored.

Applications of 3 Piperidinol, 5 Chloro in Medicinal Chemistry and Pharmaceutical Sciences Research

Role as Key Pharmaceutical Intermediates and Building Blocks

The piperidine (B6355638) nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive compounds. lifechemicals.combiosynce.com Substituted piperidines are considered essential three-dimensional (3D) building blocks that allow for the creation of molecules with improved pharmacological profiles compared to their flat aromatic counterparts. lifechemicals.com The specific substitution pattern of 3-Piperidinol, 5-chloro- offers chemists a valuable starting point for the synthesis of more complex molecules. The hydroxyl group at the 3-position and the chlorine atom at the 5-position serve as functional handles for further chemical modifications.

While direct examples of marketed drugs synthesized specifically from 3-Piperidinol, 5-chloro- are not prominently documented, the use of closely related chlorinated piperidine intermediates is well-established in the pharmaceutical industry. For instance, 1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the manufacture of several active pharmaceutical ingredients (APIs), including:

Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women. ganeshremedies.com

Cloperastine: A cough suppressant. ganeshremedies.com

Fenpiverinium bromide: An anticholinergic and antispasmodic agent. ganeshremedies.com

Pitofenone: An antispasmodic agent. ganeshremedies.com

The presence of the piperidine ring is crucial for the pharmacological activity of these drugs, highlighting the importance of piperidine-based intermediates in drug synthesis. lifechemicals.comnih.gov The value of these scaffolds lies in their ability to introduce specific spatial arrangements and physicochemical properties into the final drug molecule, which are critical for binding to biological targets. lifechemicals.combiosynce.com

Table 1: Examples of APIs Synthesized from a Chlorinated Piperidine Intermediate This table is interactive. You can sort the data by clicking on the column headers.

| API Name | Therapeutic Use | Intermediate |

|---|---|---|

| Raloxifene | Osteoporosis Treatment/Prevention | 1-(2-Chloroethyl)piperidine hydrochloride |

| Cloperastine | Antitussive (Cough Suppressant) | 1-(2-Chloroethyl)piperidine hydrochloride |

| Fenpiverinium bromide | Antispasmodic | 1-(2-Chloroethyl)piperidine hydrochloride |

| Pitofenone | Antispasmodic | 1-(2-Chloroethyl)piperidine hydrochloride |

Derivatization Studies for Novel Therapeutic Compound Synthesis

The chemical structure of 3-Piperidinol, 5-chloro- makes it an attractive scaffold for derivatization studies aimed at discovering new therapeutic agents. By modifying the core structure, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired biological activities.

Recent research has focused on synthesizing novel series of compounds based on the piperidine framework:

Alkoxy-piperidine Derivatives: A series of novel alkoxy-piperidine derivatives were synthesized and evaluated for their potential as antidepressant agents. These compounds were designed to interact with serotonin (B10506) (5-HT) receptors, specifically targeting the 5-HT1A and 5-HT7 receptors, and to inhibit serotonin reuptake. nih.gov Two compounds from this series, 7a and 15g , demonstrated high receptor affinities and moderate serotonin reuptake inhibition, showing promise in animal models of depression. nih.gov

Indoline-2,3-dione Derivatives: In the search for new antiviral agents, a series of isatin (B1672199) derivatives incorporating a piperidine moiety were designed and synthesized. Specifically, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were created and tested against several viruses. Compounds 9 , 5 , and 4 from this series showed high activity against the H1N1 influenza virus, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), respectively. nih.gov

These studies exemplify how the piperidine ring, including substituted variants analogous to 3-Piperidinol, 5-chloro-, can be chemically manipulated to generate libraries of new compounds for screening against a variety of diseases. The ability to create diverse derivatives is a cornerstone of modern medicinal chemistry. nih.govnih.gov

Research in Specific Therapeutic Areas (Based on Analogous Structures)

The therapeutic potential of compounds structurally related to 3-Piperidinol, 5-chloro- has been investigated across several disease areas. The insights gained from these analogous structures provide a rationale for the further exploration of 5-chloro-3-piperidinol derivatives.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and new drugs are urgently needed, especially to combat drug-resistant strains. nih.gov Piperidine-containing compounds have emerged as a promising class of anti-TB agents.

A notable example is PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol), a piperidinol-containing molecule that has shown activity against M. tuberculosis. nih.gov Research indicates that PIPD1 functions by inhibiting the mycolic acid flippase activity of MmpL3, a crucial protein for the formation of the mycobacterial cell wall. nih.gov

In another study, a series of spirooxindolopyrrolidine hybrids were synthesized, and a derivative with a 2-chloro substitution (5c ) demonstrated potent activity against both the standard H37Rv strain and isoniazid-resistant clinical isolates of M. tuberculosis. rsc.org

Furthermore, studies on essential oils from Piper species have identified moderate activity against M. tuberculosis, suggesting that natural products containing piperidine-like structures can be a source of new anti-TB leads. mdpi.com

However, not all chlorinated analogues show promise. The compound 5-chloro-pyrazinamide, an analogue of the first-line anti-TB drug pyrazinamide (B1679903), was found to be inactive in a murine TB model despite showing some in vitro activity. nih.gov

Table 2: Anti-tuberculosis Activity of Piperidine Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound/Analogue | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| PIPD1 | 4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | Active against M. tuberculosis; inhibits MmpL3. | nih.gov |

| Spirooxindolopyrrolidine derivative (5c) | 2-chloro substituted spiro compound | Potent activity against H37Rv and isoniazid-resistant isolates (MIC 0.19-0.78 μg/mL). | rsc.org |

| 5-chloro-pyrazinamide | Chlorinated pyrazinamide analogue | Inactive in murine TB models. | nih.gov |

| Essential oils from Piper species | Piperidine-like alkaloids | Moderate activity against M. tuberculosis (MIC ≥ 125 µg/mL). | mdpi.com |

The search for new and effective analgesics with fewer side effects than current opioids is a major goal of pharmaceutical research. Piperidine derivatives have been extensively studied in this area.

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues were synthesized and evaluated for their pain-relieving effects. Several of these compounds displayed potent analgesic efficacy in animal models. researchgate.netresearchgate.nettypeset.io Specifically, compounds 3 , 5 , 6 , and 8 from this series were identified as highly effective, depressing both peripherally and centrally mediated pain. researchgate.netresearchgate.net

Research into analogues of paracetamol has also explored the effect of chloro-substitution. The study of 3,5-disubstituted analogues found that electron-withdrawing groups, such as chlorine, decreased the cyclooxygenase inhibiting capacity and the in vivo analgesic activity compared to paracetamol. nih.gov This highlights the sensitive relationship between the position and nature of substituents and the resulting pharmacological effect.

Derivatives based on the piperidine and related heterocyclic scaffolds have shown significant promise in the treatment of central nervous system (CNS) disorders, including depression and epilepsy.

Antidepressant Research: As mentioned previously, novel alkoxy-piperidine derivatives have been synthesized as potential multi-target antidepressants. nih.gov In a separate line of research, a series of N-(2-methoxyphenyl)piperazine derivatives were developed. The compound 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed very high affinity for the 5-HT1A receptor and exhibited antidepressant-like activity in animal models that was stronger than the standard drug imipramine. nih.gov

Anticonvulsant Research: The piperidine ring is a key feature in some anticonvulsant agents. Aromatic esters of 1-methyl-4-piperidinol have been evaluated for their antiepileptic activity. nih.gov Furthermore, extensive research has been conducted on pyrrolidine-2,5-dione derivatives, which are structurally related to some anticonvulsant drugs. Studies have shown that introducing a chlorophenyl group to this scaffold can result in significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.govmdpi.commdpi.com

The specific and potent inhibition of enzymes is a primary strategy in drug discovery. The substituted piperidine scaffold has been successfully employed to develop inhibitors for a range of enzymatic targets.

OGG1 Inhibition: In the field of cancer research, derivatives of N-piperidinyl-benzimidazolone were investigated as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme involved in DNA repair. The optimization of this series utilized a 5-chloro substituted benzimidazolone core, leading to the discovery of potent and selective OGG1 inhibitors. nih.gov

MmpL3 Inhibition: As noted in the anti-TB section, the piperidinol-containing molecule PIPD1 inhibits the MmpL3 enzyme in M. tuberculosis, preventing the transport of mycolic acids and disrupting cell wall synthesis. nih.gov

Urease Inhibition: A series of pyridine-based piperazine (B1678402) hybrids were synthesized and evaluated as urease inhibitors. Urease is an important enzyme in the pathogenesis of infections by bacteria like Helicobacter pylori. The results showed that a derivative with a chlorine atom at the ortho-position of an N-phenylpropionamide moiety (5b ) was a highly potent urease inhibitor, with an IC50 value significantly lower than that of the standard inhibitor thiourea. nih.gov

Future Research Perspectives in Halogenated Piperidinol Chemistry

The field of halogenated piperidinols holds considerable promise for future drug discovery and development. The strategic incorporation of halogen atoms like chlorine is a well-established method in medicinal chemistry to modulate a drug candidate's properties. nih.govnih.gov

Future research in this area is expected to focus on several key aspects:

Enhanced Drug-like Properties: The piperidine skeleton is known to improve crucial pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net The addition of halogens can further refine these characteristics. For example, fluorine and chlorine can alter a molecule's acidity (pKa), bioavailability, and resistance to metabolic breakdown, offering a pathway to creating more effective and durable drugs. researchgate.net

Green Chemistry and Advanced Synthesis: A significant trend in the pharmaceutical industry is the adoption of more sustainable and efficient synthesis methods. lucintel.com Future research will likely focus on developing "green chemistry" initiatives for producing halogenated piperidinols, aiming to reduce waste and environmental impact. lucintel.com Concurrently, advancements in synthesis techniques are expected to improve the purity and cost-effectiveness of these compounds. lucintel.com

Targeted Therapies and Novel Formulations: The versatility of the halogenated piperidine scaffold allows for the design of highly specific molecules that can target particular enzymes or receptors involved in disease. There is a growing demand for high-purity derivatives for use in targeted drug delivery systems. lucintel.com Innovations in computational modeling and high-throughput screening will accelerate the discovery of new piperidine-based drug candidates for a wide range of diseases, including various cancers and infectious diseases. nih.govontosight.ai

Market Growth and R&D Investment: The global market for pharmaceutical-grade piperidine derivatives is projected to grow significantly, driven by increasing demand in pharmaceutical synthesis and drug development. lucintel.comarchivemarketresearch.com This anticipated growth reflects expanding research and development investments aimed at discovering novel treatments for chronic diseases, which will continue to fuel innovation in halogenated piperidinol chemistry. archivemarketresearch.com

By systematically exploring the effects of halogenation on the piperidinol scaffold, researchers can unlock new therapeutic possibilities and develop the next generation of targeted, effective medicines.

Q & A

Q. What are the established synthetic routes for 5-chloro-3-piperidinol, and how do reaction conditions influence yield?

The synthesis of 5-chloro-3-piperidinol derivatives often involves multi-step reactions. For example:

- One-pot synthesis : Reacting intermediates like 4-chloropyridin-2-amine with reagents such as DMF-DMA, followed by cyclization with TFAA, yields triazolopyridine derivatives. Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) significantly impacts yield .

- Hydrazone formation : Condensation of hydrazine derivatives with carbonyl precursors (e.g., indolin-2-one) under acidic conditions requires precise pH control (pH 3–5) to avoid side reactions .

Key data : Yields range from 70% to 98% depending on stoichiometry and catalyst use (e.g., trifluoroacetic acid) .

Q. How is 5-chloro-3-piperidinol structurally characterized, and what spectroscopic techniques are critical?

Structural elucidation relies on:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., chlorine at C5, hydroxyl at C3). For example, NMR peaks at δ 8.26 (d, J = 8.8 Hz) indicate aromatic protons adjacent to chlorine .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 171 for CHClNS derivatives) .

- X-ray crystallography : Resolves stereochemistry and confirms planar triazolopyridine cores in derivatives .

Q. What stability challenges exist for 5-chloro-3-piperidinol under storage or experimental conditions?

- Hydrolytic sensitivity : The chlorine substituent may hydrolyze in aqueous media (pH > 7), forming hydroxyl derivatives. Stability studies recommend storage at 4°C in anhydrous solvents (e.g., DMSO) .

- Thermal degradation : Differential scanning calorimetry (DSC) shows decomposition above 178°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in mechanistic studies of 5-chloro-3-piperidinol reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways for electrophilic substitution. For example, MOE software (Chemical Computing Group) models hypervalent iodine intermediates in C–N coupling reactions, explaining regioselectivity discrepancies between experimental and theoretical data .

- Molecular docking : Validates binding interactions of 5-chloro-3-piperidinol derivatives with biological targets (e.g., enzymes in the PDB archive) to reconcile activity variations across assays .

Q. What strategies address conflicting bioactivity data for 5-chloro-3-piperidinol derivatives in pharmacological assays?

- Dose-response reevaluation : Nonlinear regression analysis identifies non-monotonic trends (e.g., hormetic effects) at low vs. high concentrations .

- Metabolite profiling : LC-MS/MS detects unstable intermediates (e.g., N-oxide metabolites) that may skew IC values in enzymatic inhibition studies .

Example : In kinase assays, impurities as low as 2% (e.g., 5-chloro-1-(4-piperidyl)-2-benzimidazolinone) can artificially enhance inhibition .

Q. How do advanced analytical methods validate trace impurities in 5-chloro-3-piperidinol samples?

Q. What ethical and practical criteria (FINER) apply when designing studies on 5-chloro-3-piperidinol’s neuroactive potential?

- Feasibility : Pilot toxicity screens (e.g., zebrafish models) precede mammalian studies to minimize resource waste .

- Novelty : Focus on understudied targets (e.g., σ receptors) rather than well-characterized GPCRs .

- Ethical compliance : Adhere to NIH guidelines for humane endpoints in rodent neurobehavioral assays .

Q. How can crystallographic data improve synthetic route design for 5-chloro-3-piperidinol analogs?

- Crystal structure-guided synthesis : X-ray data reveal steric hindrance at C3, prompting the use of bulky protecting groups (e.g., tert-butyldimethylsilyl) to direct regioselective chlorination .

- Polymorph screening : Identifies solvent systems (e.g., ethanol/water) that favor crystalline forms with higher bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.